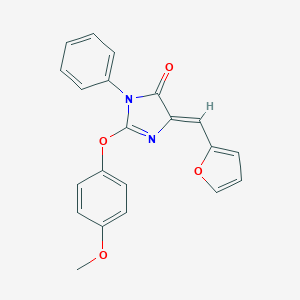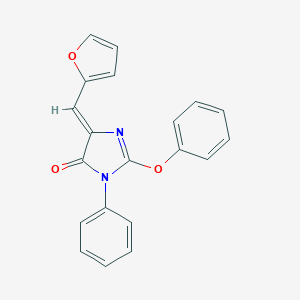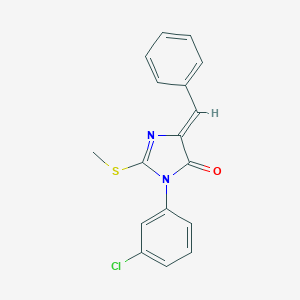![molecular formula C15H20O B295967 Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound has been synthesized using different methods and has been found to have potential applications in scientific research.2.2]pentadeca-1(13),11,14-trien-5-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has anticancer activity in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one in lab experiments is its unique structure, which can lead to the formation of novel compounds. However, one limitation is its limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the research on Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one. One direction is the synthesis of analogs with improved biological activity. Another direction is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of new synthetic methods for the preparation of this compound may lead to its wider use in scientific research.
Métodos De Síntesis
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one can be synthesized using different methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of this compound, the diene is 1,3-cyclohexadiene, and the dienophile is 1,2,4,5-tetracyanobenzene. The reaction takes place under high temperature and pressure, and the product is obtained after purification.
The Birch reduction involves the reduction of an aromatic compound using sodium metal and liquid ammonia. In the case of this compound, the starting material is 1,2,4,5-tetracyanobenzene, which is reduced to 1,2,4,5-tetrahydrobenzene. The tetrahydrobenzene is then reacted with cyclohexanone in the presence of a Lewis acid, such as boron trifluoride, to form this compound.
Aplicaciones Científicas De Investigación
Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one has potential applications in scientific research, particularly in the field of organic synthesis. The unique structure of this compound makes it a useful building block for the synthesis of other compounds. It can also be used as a starting material for the synthesis of natural products and pharmaceuticals.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-7-one |
InChI |
InChI=1S/C15H20O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12H,1-8H2 |
Clave InChI |
UFRGGPHVRCUXRE-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCC2=CC=C(CC1)C=C2 |
SMILES canónico |
C1CCC(=O)CCCC2=CC=C(CC1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)




